molecular formula C26H24F4N2O3S B14997966 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14997966
M. Wt: 520.5 g/mol
InChI Key: QTZRMVYCRWIPHD-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a tetrahydroisoquinoline core.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the fluorinated phenyl groups, and the final carbothioamide formation. Common synthetic routes may involve:

Chemical Reactions Analysis

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The presence of fluorinated groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other fluorinated tetrahydroisoquinolines and phenyl derivatives.

Properties

Molecular Formula

C26H24F4N2O3S

Molecular Weight

520.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H24F4N2O3S/c1-33-23-12-16-10-11-32(25(36)31-19-5-3-4-17(13-19)26(28,29)30)22(21(16)14-24(23)34-2)15-35-20-8-6-18(27)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,31,36)

InChI Key

QTZRMVYCRWIPHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC(=C3)C(F)(F)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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